An In-depth Technical Guide to 1,3-Butanedithiol: Chemical Properties and Structure
An In-depth Technical Guide to 1,3-Butanedithiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butanedithiol is a vital organosulfur compound with significant applications in organic synthesis, particularly as a protecting group for carbonyl compounds and as a precursor to valuable intermediates. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,3-butanedithiol. Detailed experimental protocols for its application in the formation of 1,3-dithianes and their subsequent deprotection are presented, alongside a summary of analytical techniques for its characterization. This document aims to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
1,3-Butanedithiol, also known by its IUPAC name butane-1,3-dithiol, is a chiral dithiol. Its structure consists of a four-carbon chain with thiol (-SH) groups attached to the first and third carbon atoms.[1][2][3]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | butane-1,3-dithiol[1][2] |
| Synonyms | 1,3-Dimercaptobutane, Butane-1,3-dithiol |
| CAS Number | 24330-52-7[1][2][4] |
| Molecular Formula | C₄H₁₀S₂[1][2][4] |
| Molecular Weight | 122.25 g/mol [4] |
| SMILES | CC(S)CCS |
| InChI | InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3[2] |
Physicochemical Properties
1,3-Butanedithiol is a liquid at room temperature with a characteristic strong, meaty, and sulfurous odor.[1][4] It is sparingly soluble in water but miscible with fats and many organic solvents.[1][5]
Table 2: Physical and Chemical Properties of 1,3-Butanedithiol
| Property | Value | Reference |
| Appearance | Liquid | [1][4] |
| Odor | Meaty, garlic, sulfurous, onion, spicy | [4] |
| Boiling Point | 91-93 °C at 30 mm Hg | [4] |
| Melting Point | -53.9 °C (estimate) | [4] |
| Density | 1.023 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.522 | [4] |
| Flash Point | 150 °F (65.6 °C) | [4] |
| Vapor Pressure | 1.15 mmHg at 25°C | [4] |
| pKa | 10.23 ± 0.10 (Predicted) | [4] |
| Solubility in Water | 2.59 g/L at 25 °C | [5] |
| Solubility in Ethanol | 923.64 g/L at 25 °C | [5] |
| logP (Octanol/Water) | 1.625 (Crippen Calculated) | [6] |
Synthesis and Purification
General Synthesis of Dithiols from Diols
A common synthetic route to dithiols is the reaction of a diol with a thiolating agent. A two-step process is often employed, where the hydroxyl groups of the diol are first converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.
Conceptual Experimental Protocol: Synthesis of 1,3-Butanedithiol from 1,3-Butanediol
-
Activation of Hydroxyl Groups: 1,3-Butanediol is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature (e.g., 0 °C to room temperature) to form the corresponding ditosylate. The reaction is typically carried out in a chlorinated solvent such as dichloromethane.
-
Thiolation: The purified ditosylate is then treated with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) will displace the tosylate groups to form the dithiol.
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude 1,3-butanedithiol can be purified by vacuum distillation.
Purification
Due to the propensity of thiols to oxidize to disulfides, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. Common purification techniques for liquid thiols include:
-
Vacuum Distillation: This is the most common method for purifying volatile thiols like 1,3-butanedithiol.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken to avoid oxidation on the stationary phase.
Reactivity and Applications in Organic Synthesis
The primary application of 1,3-butanedithiol in organic synthesis is its reaction with carbonyl compounds (aldehydes and ketones) to form 1,3-dithianes. This reaction is a cornerstone of protecting group chemistry and umpolung (reactivity inversion).
Formation of 1,3-Dithianes (Thioacetalization)
1,3-Butanedithiol reacts with aldehydes and ketones in the presence of a Lewis or Brønsted acid catalyst to form a six-membered cyclic thioacetal, known as a 1,3-dithiane. This reaction effectively protects the carbonyl group from nucleophilic attack.
Experimental Protocol: Protection of a Ketone using 1,3-Butanedithiol
-
Reaction Setup: To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-butanedithiol (1.1 equivalents).
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The resulting 1,3-dithiane can be purified by column chromatography on silica gel.
Deprotection of 1,3-Dithianes
The carbonyl group can be regenerated from the 1,3-dithiane under various conditions, often involving oxidative or hydrolytic methods.
Experimental Protocol: Deprotection of a 1,3-Dithiane
A mild and efficient method for the deprotection of 1,3-dithianes involves the use of hydrogen peroxide and a catalytic amount of iodine in an aqueous micellar system.[7]
-
Reaction Setup: The 1,3-dithiane (1 equivalent) is dissolved in a mixture of water and a surfactant such as sodium dodecyl sulfate (SDS).
-
Reagent Addition: A catalytic amount of iodine (e.g., 5 mol%) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC.
-
Workup: Upon completion, the reaction is quenched with a solution of sodium thiosulfate to destroy any excess iodine. The product is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude carbonyl compound can be purified by column chromatography or distillation.
Analytical Characterization
Several analytical techniques are employed to characterize 1,3-butanedithiol and its derivatives.
Table 3: Analytical Methods for 1,3-Butanedithiol
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | The proton NMR spectrum of a thiol will show a characteristic signal for the S-H proton, which is exchangeable with D₂O.[8] The multiplicity and chemical shifts of the methylene and methine protons provide structural information. For 1,3-butanedithiol, one would expect complex multiplets for the protons on the butane backbone and signals for the two SH protons. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show distinct signals for the four carbon atoms in the butane chain. The chemical shifts will be influenced by the attached sulfur atoms. |
| Mass Spectrometry (MS) | Mass spectrometry can be used to determine the molecular weight of 1,3-butanedithiol and to study its fragmentation patterns.[5][6] Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS). |
| Gas Chromatography (GC) | GC is a powerful tool for assessing the purity of 1,3-butanedithiol and for monitoring reactions.[9][10][11][12] Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), provide high sensitivity and selectivity for sulfur-containing compounds.[10][12] |
| Infrared (IR) Spectroscopy | The IR spectrum of a thiol exhibits a characteristic S-H stretching vibration band near 2550 cm⁻¹.[8] |
Safety and Handling
1,3-Butanedithiol is a sulfur-containing compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It has a strong, unpleasant odor. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
1,3-Butanedithiol is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl groups as 1,3-dithianes. This guide has provided a detailed overview of its chemical and physical properties, along with experimental workflows for its key reactions. The provided data and protocols are intended to be a valuable resource for chemists and researchers engaged in synthetic chemistry and drug development, enabling the effective and safe use of this important building block.
References
- 1. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. research.unipd.it [research.unipd.it]
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- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
- 6. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. silcotek.com [silcotek.com]
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